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Compound of Interest

Compound Name: (4R)-6-Chlorochromane-4-ylamine

CAS No.: 1018978-86-3

Cat. No.: B1461832

Get Quote

An In-Depth Technical Guide to (4R)-6-Chlorochromane-4-ylamine (CAS: 1018978-86-3):

Synthesis, Characterization, and Applications in Drug Discovery

Abstract
(4R)-6-Chlorochromane-4-ylamine is a chiral synthetic intermediate of significant interest in

medicinal chemistry and drug development. Its rigid chromane scaffold, combined with the

stereochemically defined amine at the C4 position and a chlorine substituent on the aromatic

ring, makes it a valuable building block for constructing complex molecules with specific

pharmacological activities. The chlorine atom, in particular, can modulate physicochemical

properties such as lipophilicity and metabolic stability, and can engage in crucial halogen

bonding interactions with biological targets.[1][2] This guide provides a comprehensive

technical overview intended for researchers and drug development professionals, detailing the

compound's properties, robust methods for its enantioselective synthesis, analytical techniques

for its characterization and quality control, and its applications as a key structural motif in the

pursuit of novel therapeutics.
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The chromane framework is a privileged heterocyclic scaffold found in a wide array of natural

products and synthetic compounds exhibiting diverse biological activities. The introduction of

an amine at the C4 position creates a chiral center, leading to enantiomers that often display

markedly different pharmacological profiles, efficacy, and toxicity. The specific enantiomer,

(4R)-6-Chlorochromane-4-ylamine, has emerged as a critical intermediate, with the (R)-

configuration often being essential for desired biological interactions.

The strategic placement of a chlorine atom at the C6 position is a common tactic in medicinal

chemistry. This modification can enhance binding affinity to target proteins, improve metabolic

stability by blocking potential sites of oxidation, and fine-tune the overall pharmacokinetic

profile of a drug candidate.[1][2] Consequently, developing reliable and scalable methods to

produce this building block in high enantiomeric purity is a primary objective for process

chemists and is fundamental to advancing drug discovery programs that rely on this core. This

document serves as a senior-level guide to the synthesis and application of this important

molecule.

Physicochemical Properties & Data
The fundamental properties of (4R)-6-Chlorochromane-4-ylamine are summarized below.

This data is essential for handling, reaction setup, and analytical characterization.

Property Value Source

CAS Number 1018978-86-3 [3]

Chemical Name
(4R)-6-chloro-3,4-dihydro-2H-

chromen-4-amine
[3]

Molecular Formula C₉H₁₀ClNO [3]

Molecular Weight 183.63 g/mol [3]

Appearance
Typically an off-white to yellow

solid or oil
General Knowledge

Storage
Sealed in a dry environment,

Room Temperature
[3]
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Synthesis of Enantiomerically Pure (4R)-6-
Chlorochromane-4-ylamine
The synthesis of a single enantiomer of a chiral amine is a critical challenge in pharmaceutical

manufacturing. Two primary strategies are employed: direct asymmetric synthesis to create the

desired stereocenter, or the resolution of a racemic mixture.

Strategy A: Asymmetric Synthesis via Reductive
Amination
Asymmetric synthesis is often the preferred route as it avoids the loss of 50% of the material

inherent in classical resolution.[4] A highly effective approach begins with the prochiral ketone,

6-chloro-chroman-4-one, and establishes the C4 stereocenter through an asymmetric reduction

or reductive amination.

The causality behind this approach lies in the use of a chiral catalyst that creates a

diastereomeric transition state, favoring the formation of one enantiomer over the other.

Ruthenium-based catalysts, often paired with chiral diphosphine and diamine ligands, are

particularly effective for the asymmetric transfer hydrogenation of ketones.[5]

Step 1: Asymmetric Transfer Hydrogenation Step 2: Conversion to Amine

6-Chloro-chroman-4-one (4R)-6-Chlorochroman-4-ol

[Ru(II)-TsDPEN] catalyst
Formic Acid/Triethylamine

(4R)-6-Chlorochromane-4-ylamine

1. Mesylation (MsCl, Et3N)
2. Azide Displacement (NaN3)

3. Reduction (H2, Pd/C)

Click to download full resolution via product page

Caption: Asymmetric synthesis of the target amine from the prochiral ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation and Amination

Asymmetric Reduction:
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To a solution of 6-chloro-chroman-4-one (1.0 eq) in a formic acid/triethylamine azeotrope

(5:2 ratio), add the chiral Ruthenium catalyst, such as (R,R)-TsDPEN-Ru(II) (0.005 eq).

Stir the mixture at 25-30 °C for 12-24 hours, monitoring the reaction by Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Upon completion, quench the reaction with water and extract the product with ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield crude (4R)-6-chlorochroman-4-ol. The product can be

purified by column chromatography.

Conversion to Amine (via Azide):

Dissolve the (4R)-6-chlorochroman-4-ol (1.0 eq) in anhydrous dichloromethane (DCM)

and cool to 0 °C.

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride

(1.2 eq). The reaction proceeds with inversion of stereochemistry at this stage if a direct

SN2 with an amine nucleophile were used. To retain the stereocenter, a double inversion

sequence (e.g., via azide) is common.

After stirring for 1-2 hours, add sodium azide (3.0 eq) in dimethylformamide (DMF) and

heat the mixture to 60-70 °C for 6-8 hours. This displaces the mesylate to form the

corresponding (4S)-azide.

Cool the reaction, extract the product, and then reduce the azide. Dissolve the crude azide

in methanol and hydrogenate using a Palladium on carbon (Pd/C) catalyst under a

hydrogen atmosphere (50 psi) until the reaction is complete. This step proceeds with

retention of configuration, yielding the (4R)-amine.

Filter the catalyst and concentrate the solvent to obtain the target (4R)-6-
Chlorochromane-4-ylamine.

Strategy B: Chiral Resolution of Racemic Amine
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Chiral resolution is a classical and robust method for separating enantiomers, particularly

effective at a larger scale if an efficient resolving agent is found.[4][6] This method involves

reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of

diastereomeric salts. These salts possess different physical properties, most notably solubility,

allowing them to be separated by fractional crystallization.[4]

Racemic 6-Chlorochromane-4-ylamine
((R)-Amine + (S)-Amine)

Diastereomeric Salts
((R)-Amine-(R)-Acid + (S)-Amine-(R)-Acid)

Chiral Resolving Agent
(e.g., (R)-Mandelic Acid)

Fractional Crystallization
(Exploits solubility difference)

Insoluble Salt
((R)-Amine-(R)-Acid)

Solid Phase

Soluble Salt
((S)-Amine-(R)-Acid)

Mother Liquor

Base Treatment (e.g., NaOH)

(4R)-6-Chlorochromane-4-ylamine

Click to download full resolution via product page

Caption: Workflow for separating enantiomers via chiral resolution.

Experimental Protocol: Chiral Resolution
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Salt Formation:

Dissolve racemic 6-chlorochromane-4-ylamine (1.0 eq) in a suitable solvent, such as

ethanol or isopropanol, with gentle heating.

In a separate flask, dissolve a chiral resolving agent, for example, (R)-(-)-Mandelic acid

(0.5 eq, as only one enantiomer will form the salt), in the same solvent.

Slowly add the acid solution to the amine solution. A precipitate should begin to form.

Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to

room temperature, followed by further cooling in an ice bath to maximize crystallization.

Separation:

Collect the precipitated diastereomeric salt by vacuum filtration. This solid is enriched in

one diastereomer. The other diastereomer remains in the mother liquor.

The efficiency of the resolution is a self-validating system; the enantiomeric excess (e.e.)

of the amine recovered from the salt can be measured, and recrystallization can be

repeated until the desired purity is achieved.

Liberation of the Free Amine:

Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent

(e.g., DCM).

Add an aqueous base, such as 2M sodium hydroxide, and stir until the solid dissolves

completely. This neutralizes the chiral acid, liberating the free amine.

Separate the organic layer, which now contains the enantiomerically enriched (4R)-amine.

Wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the final

product.

Analytical Characterization & Quality Control
Rigorous analytical chemistry is required to confirm the identity, purity, and enantiomeric

excess of the final product.
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Structural Confirmation:

¹H NMR (Nuclear Magnetic Resonance): Provides information on the proton environment.

Expected signals include aromatic protons on the chlorinated ring, diastereotopic protons

of the CH₂ groups in the chromane ring, and a signal for the CH-NH₂ group.

¹³C NMR: Confirms the carbon framework of the molecule.

Mass Spectrometry (MS): Determines the molecular weight, confirming the molecular

formula (m/z for [M+H]⁺ ≈ 184.05).

Enantiomeric Purity Analysis:

Chiral HPLC: This is the gold standard for determining enantiomeric excess. The sample

is passed through a column containing a chiral stationary phase (CSP). The two

enantiomers interact differently with the CSP, leading to different retention times. An

enantiomerically pure sample will show a single, sharp peak, while a racemic mixture will

show two peaks of equal area.

Protocol: Chiral HPLC Analysis

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is

typically effective.

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like

isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve

peak shape. A typical starting point is 90:10 Hexane:Isopropanol.

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm).

Analysis: Inject a solution of the sample. The enantiomeric excess is calculated from the

relative areas of the two enantiomer peaks: e.e. (%) = [(Area_R - Area_S) / (Area_R +

Area_S)] * 100.

Applications in Drug Discovery & Medicinal
Chemistry
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(4R)-6-Chlorochromane-4-ylamine is not typically a final drug product but rather a crucial

building block. Its bifunctional nature (an amine and a chromane core) allows for its

incorporation into larger, more complex molecules. The primary amine serves as a versatile

handle for forming amide bonds, ureas, sulfonamides, or for use in reductive amination

reactions to build out different side chains.

The chromane scaffold provides a conformationally constrained framework, which can be

beneficial for locking a molecule into a bioactive conformation, thereby increasing potency and

selectivity for its biological target. This is a key principle in structure-based drug design.

Amide Bond Formation Structural Contribution

(4R)-6-Chlorochromane-4-ylamine
Final Drug Candidate

(Amide-linked structure)
Acylation

Carboxylic Acid (R-COOH)
+ Coupling Agent (e.g., HATU) Provides rigid 3D scaffold

Amine provides vector
for side chain (R) diversity

6-Chloro group modulates
PK/PD properties

Click to download full resolution via product page

Caption: Use of the title compound as a scaffold in drug synthesis.

Conclusion
(4R)-6-Chlorochromane-4-ylamine is a high-value chiral intermediate whose importance is

rooted in the principles of modern medicinal chemistry. The strategic combination of a

constrained heterocyclic core, a stereodefined amine, and a halogen substituent provides a

powerful tool for developing novel therapeutics. A thorough understanding of its

enantioselective synthesis and analytical characterization is essential for any research or
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development program that utilizes this building block. The methodologies outlined in this guide,

from asymmetric synthesis to chiral resolution, provide robust and validated pathways to

access this compound in high purity, enabling the advancement of next-generation drug

discovery projects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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